molecular formula C13H15N3O3 B2500217 (1Z)-N'-hydroxy-2-[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]ethanimidamide CAS No. 1785840-72-3

(1Z)-N'-hydroxy-2-[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]ethanimidamide

Cat. No.: B2500217
CAS No.: 1785840-72-3
M. Wt: 261.281
InChI Key: NAUQELOEKQCPEL-UHFFFAOYSA-N
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Description

(1Z)-N’-hydroxy-2-[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]ethanimidamide is a complex organic compound with a unique structure that includes an oxazole ring, a methoxyphenyl group, and a hydroxyethanimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-N’-hydroxy-2-[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]ethanimidamide typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process would be optimized for scalability, cost-effectiveness, and environmental sustainability, often employing green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

(1Z)-N’-hydroxy-2-[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]ethanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired products with high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a wide range of functionalized compounds .

Scientific Research Applications

Chemistry

In chemistry, (1Z)-N’-hydroxy-2-[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]ethanimidamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .

Biology

In biological research, this compound may be investigated for its potential bioactivity. Studies could focus on its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications .

Medicine

In medicine, (1Z)-N’-hydroxy-2-[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]ethanimidamide could be explored for its pharmacological properties.

Industry

In industry, this compound may be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure can impart desirable characteristics to the final products .

Mechanism of Action

The mechanism of action of (1Z)-N’-hydroxy-2-[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]ethanimidamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through various biochemical pathways, which are elucidated through detailed studies involving techniques such as molecular docking, enzyme assays, and cellular assays .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets (1Z)-N’-hydroxy-2-[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]ethanimidamide apart from these similar compounds is its specific combination of functional groups and the presence of the oxazole ring. This unique structure confers distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

N'-hydroxy-2-[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]ethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-8-10(7-12(14)16-17)15-13(19-8)9-5-3-4-6-11(9)18-2/h3-6,17H,7H2,1-2H3,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAUQELOEKQCPEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2OC)CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(O1)C2=CC=CC=C2OC)C/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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